Enantiopurity vs. Racemate: A Critical 50% Difference in Active Species Concentration
The target (3R,4R) enantiomer is offered with a typical purity of 98%+, including enantiomeric excess [3]. In contrast, the racemic trans mixture (CAS 859854-67-4) inherently contains a 1:1 mixture of the desired (3R,4R) and undesired (3S,4S) enantiomers. The presence of the (3S,4S) enantiomer constitutes 50% impurity by mole fraction for any chiral synthesis, directly halving the potential yield of the target enantiomer and introducing a stereoisomeric contaminant that can complicate biological assays or downstream crystallizations [1]. The defined (3R,4R) stereochemistry is a prerequisite for biological activity in target families such as kinases and proteases [2].
| Evidence Dimension | Active enantiomer mole fraction |
|---|---|
| Target Compound Data | ≈ 100% (single enantiomer, >98% ee) |
| Comparator Or Baseline | Racemic trans mixture (CAS 859854-67-4) at 50% desired enantiomer |
| Quantified Difference | Approximately 50 percentage point increase in active species concentration |
| Conditions | Stoichiometric comparison for chiral synthesis, assuming >98% ee for the single enantiomer product. |
Why This Matters
For researchers purchasing a starting material for an asymmetric synthesis, selecting the single enantiomer eliminates the need for costly chiral resolution steps and guarantees the highest possible yield of the biologically active diastereomer.
- [1] Tetrahedron, 2015, 71(38), 6907-6912. 'Highly selective chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines' View Source
- [2] Sci. Pharm., 2010, 78, 636. 'Synthesis of Pharmaceutically Active Compounds Containing a Disubstituted Piperidine Framework' View Source
- [3] MolBase. CAS 1052715-76-0: benzyl (3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate. View Source
